

Application Notes and Protocols: ATP-Red 1 in Studying Metabolic Changes During Apoptosis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: ATP-Red 1

Cat. No.: B560525

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Introduction

Apoptosis, or programmed cell death, is a fundamental biological process essential for tissue homeostasis and development. Dysregulation of apoptosis is implicated in numerous diseases, including cancer and neurodegenerative disorders. Apoptosis is an active, energy-dependent process, with cellular metabolism, particularly mitochondrial ATP production, playing a critical role in its execution.[1] A shift in the energetic state of the cell can determine whether a cell undergoes apoptosis or switches to necrosis.[1] Therefore, monitoring metabolic changes, specifically mitochondrial ATP levels, provides crucial insights into the mechanisms of apoptosis and the efficacy of therapeutic interventions.

ATP-Red 1 is a fluorescent probe that selectively accumulates in the mitochondria and responds to changes in mitochondrial ATP concentration.[2] This property makes it a valuable tool for real-time monitoring of metabolic dynamics in live cells undergoing apoptosis. These application notes provide detailed protocols for using **ATP-Red 1** to study metabolic alterations during apoptosis, both as a standalone marker and in conjunction with established apoptosis assays such as Annexin V and caspase activity assays.

Principle of ATP-Red 1

ATP-Red 1 is a multisite-binding, switchable fluorescent probe designed to selectively and rapidly respond to intracellular ATP concentrations. Its key features include:

- Mitochondrial Localization: **ATP-Red 1** preferentially accumulates in the mitochondria, the primary site of cellular ATP synthesis.[2]
- Fluorescence Response: The probe exhibits a "turn-on" fluorescence response upon binding to ATP, with a significant enhancement in fluorescence intensity.[3]
- Live-Cell Imaging: **ATP-Red 1** is cell-permeable and has good biocompatibility, making it suitable for imaging dynamic changes in live cells.
- Apoptosis-Associated Signal Change: Studies have shown that mitochondrial ATP levels can increase in the early stages of apoptosis, a change that can be detected by an increase in **ATP-Red 1** fluorescence.

Data Presentation: Quantitative Analysis of Apoptotic Markers

The following tables provide representative data from a time-course experiment inducing apoptosis in a model cell line (e.g., Jurkat cells) with staurosporine (1 μ M). Data is presented as the percentage of positive cells for each marker as determined by flow cytometry.

Table 1: Time-Course of Apoptotic Markers Following Staurosporine Treatment

Time (hours)	% Cells with High Mitochondrial ATP (ATP-Red 1 High)	% Early Apoptotic Cells (Annexin V+/PI-)	% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
0	5%	4%	2%
1	25%	15%	3%
2	45%	35%	8%
4	30%	60%	25%
6	15%	40%	50%

Table 2: Comparison of Mitochondrial ATP Levels with Caspase-3/7 Activation

Time (hours)	% Cells with High Mitochondrial ATP (ATP-Red 1 High)	% Cells with Active Caspase-3/7
0	5%	3%
1	25%	10%
2	45%	30%
4	30%	65%
6	15%	85%

Experimental Protocols

Protocol 1: Staining of Mitochondrial ATP with ATP-Red 1 for Fluorescence Microscopy

This protocol describes the staining of live cells to visualize changes in mitochondrial ATP levels.

Materials:

- **ATP-Red 1** (stock solution in DMSO, e.g., 1 mM)
- Cell culture medium (serum-free for staining)
- Phosphate-Buffered Saline (PBS)
- Apoptosis-inducing agent (e.g., staurosporine)
- Fluorescence microscope with appropriate filter sets (Ex/Em = ~510/590 nm)

Procedure:

- **Cell Seeding:** Seed cells on a glass-bottom dish or chamber slide at an appropriate density to allow for individual cell imaging. Culture overnight to allow for adherence.

- Induction of Apoptosis: Treat cells with the desired apoptosis-inducing agent at a predetermined concentration and for various time points. Include an untreated control.
- Preparation of Staining Solution: Prepare a working solution of **ATP-Red 1** by diluting the stock solution in serum-free cell culture medium to a final concentration of 2.5-5 μM .
- Staining: Remove the culture medium from the cells and wash once with PBS. Add the **ATP-Red 1** staining solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.
- Washing: Remove the staining solution and wash the cells twice with PBS.
- Imaging: Add fresh PBS or culture medium to the cells. Immediately image the cells using a fluorescence microscope. Acquire images in the red channel for **ATP-Red 1**. If co-staining with other markers (e.g., Annexin V-FITC), use the appropriate channels.

Protocol 2: Quantitative Analysis of Mitochondrial ATP by Flow Cytometry

This protocol details the use of **ATP-Red 1** for the quantitative analysis of mitochondrial ATP changes in apoptotic cells using flow cytometry.

Materials:

- **ATP-Red 1** (stock solution in DMSO, e.g., 1 mM)
- Cell culture medium
- PBS
- Apoptosis-inducing agent
- Flow cytometer with a laser suitable for excitation of **ATP-Red 1** (e.g., 488 nm or 561 nm) and appropriate emission filters.

Procedure:

- **Cell Culture and Treatment:** Culture cells in suspension or adherent flasks. Induce apoptosis by treating with the desired agent for various time points. Include an untreated control. For adherent cells, detach them using a gentle cell dissociation reagent.
- **Cell Harvesting:** Harvest approximately 1×10^6 cells per sample by centrifugation (e.g., 300 x g for 5 minutes).
- **Washing:** Wash the cell pellet once with cold PBS.
- **Staining:** Resuspend the cell pellet in 1 mL of serum-free medium or PBS. Add **ATP-Red 1** to a final concentration of 2.5-5 μM .
- **Incubation:** Incubate the cells for 15-30 minutes at 37°C, protected from light.
- **Washing:** Centrifuge the cells, discard the supernatant, and resuspend the pellet in 500 μL of PBS for analysis.
- **Flow Cytometry Analysis:** Analyze the samples on a flow cytometer. Use the appropriate laser and filter combination to detect the fluorescence of **ATP-Red 1** (e.g., PE or a similar channel). Gate on the live cell population based on forward and side scatter properties. Record the mean fluorescence intensity (MFI) or the percentage of cells with high **ATP-Red 1** fluorescence.

Protocol 3: Multiparametric Analysis of Apoptosis: Co-staining with **ATP-Red 1** and Annexin V

This protocol allows for the simultaneous assessment of mitochondrial ATP levels and the externalization of phosphatidylserine, an early marker of apoptosis.

Materials:

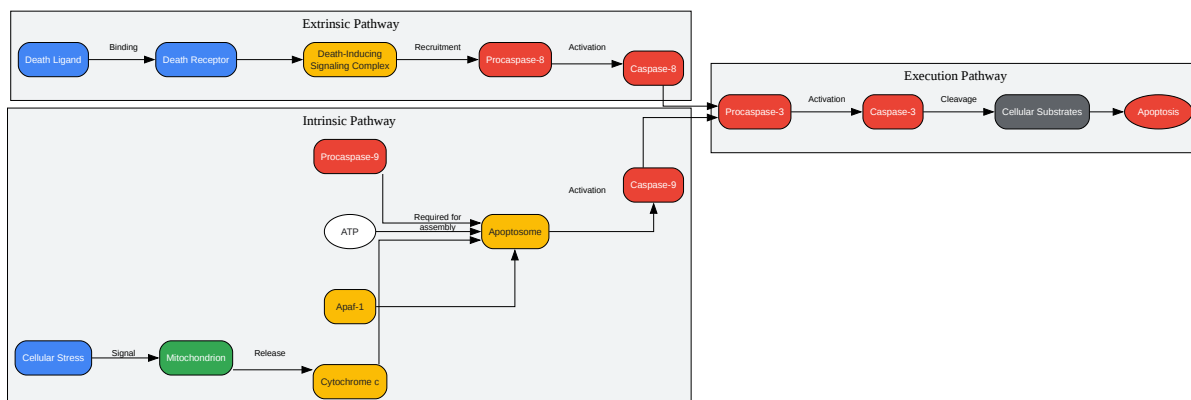
- **ATP-Red 1**
- Annexin V-FITC (or another fluorophore-conjugated Annexin V)
- Propidium Iodide (PI) or other viability dye

- 1X Annexin V Binding Buffer
- Flow cytometer with appropriate lasers and filters for all fluorophores.

Procedure:

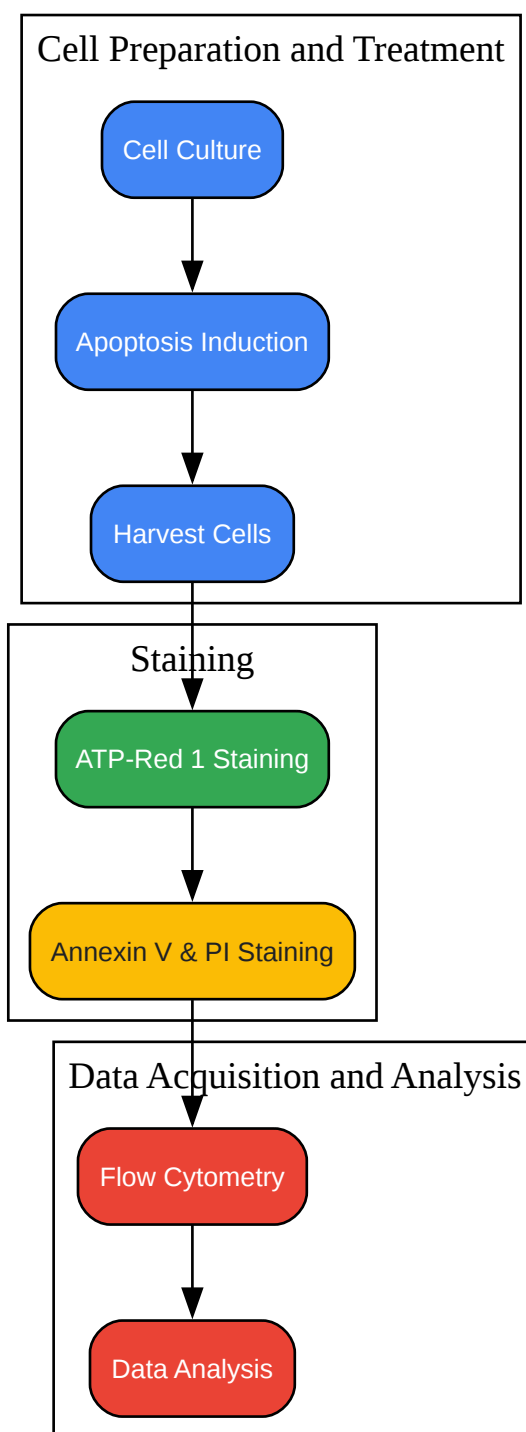
- Induce Apoptosis and Harvest Cells: Follow steps 1 and 2 from Protocol 2.
- **ATP-Red 1** Staining: Follow steps 4 and 5 from Protocol 2 for **ATP-Red 1** staining.
- Washing: After **ATP-Red 1** incubation, wash the cells once with cold PBS.
- Annexin V Staining: Resuspend the cell pellet in 100 μ L of 1X Annexin V Binding Buffer.
- Add 5 μ L of Annexin V-FITC and 5 μ L of PI.
- Incubation: Incubate for 15 minutes at room temperature in the dark.
- Dilution and Analysis: Add 400 μ L of 1X Annexin V Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.
- Data Analysis: Use appropriate compensation controls for spectral overlap between the fluorophores. Gate on cell populations to distinguish between:
 - Live cells (Annexin V-, PI-, variable **ATP-Red 1**)
 - Early apoptotic cells (Annexin V+, PI-, variable **ATP-Red 1**)
 - Late apoptotic/necrotic cells (Annexin V+, PI+, variable **ATP-Red 1**)

Visualizations



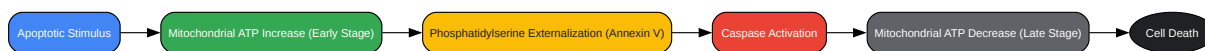
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Caption: Apoptosis Signaling Pathways.



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Caption: Experimental Workflow for Multiparametric Apoptosis Analysis.



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Caption: Temporal Relationship of Apoptotic Events.

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- To cite this document: BenchChem. [Application Notes and Protocols: ATP-Red 1 in Studying Metabolic Changes During Apoptosis]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b560525#atp-red-1-in-studying-metabolic-changes-during-apoptosis>]

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